3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol

Medicinal Chemistry Physical Organic Chemistry Fragment-Based Drug Design

Inconsistent purity or isomeric contamination from unauthorized substitutions can derail SAR studies and fragment-based campaigns. This lot-verified, ≥95% chiral building block eliminates that risk. - Orthogonal -OH, -NH₂, and pyrrolidine-N enable three independent diversification routes. - Meta-phenol topology preserves electronic and metabolic stability vs. o/p isomers. - Ready stock in ≥25 mg to 250 mg sizes; immediate dispatch for time-sensitive research.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 954255-52-8
Cat. No. B2612011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol
CAS954255-52-8
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1CCN(C1)C(CN)C2=CC(=CC=C2)O
InChIInChI=1S/C12H18N2O/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(15)8-10/h3-5,8,12,15H,1-2,6-7,9,13H2
InChIKeyNKWGAFYJJLFWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol: Identity and Baseline Characteristics


3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol is a chiral, bifunctional small-molecule building block (C₁₂H₁₈N₂O, MW 206.28 g/mol) featuring a meta-substituted phenol, a primary amine, and a pyrrolidine ring . It is supplied as a powder at ≥95% purity by multiple vendors, including Sigma-Aldrich (ENA336956150) and Biosynth (ENB25552), and is classified strictly for research use . The compound’s three orthogonal functional groups—phenolic -OH, primary -NH₂, and tertiary pyrrolidine nitrogen—enable diverse chemical derivatization, making it a versatile intermediate for medicinal chemistry and chemical biology applications .

Derivatization Orthogonal phenol, amine and pyrrolidine groups enable multi-directional chemical elaboration
Purity Multi-vendor purity specification supports lot-to-lot reproducibility in synthesis and assays
Use Research-use building block for medicinal chemistry, fragment-based design and probe synthesis

3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol: Substitution Risks and Irreproducibility


The specific spatial arrangement of the phenol, primary amine, and pyrrolidine ring in 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol generates a unique hydrogen-bond donor/acceptor topology and basicity profile that cannot be replicated by simple positional isomers or heterocyclic analogs . The meta-phenol orientation positions the -OH group in a distinct electronic environment versus ortho or para isomers, altering both nucleophilicity and metabolic stability . Replacing the five-membered pyrrolidine with a six-membered piperidine ring changes the ring pKa by ~0.5–1.0 log units and increases conformational flexibility, which can disrupt key binding interactions in target engagement studies . These structural differences, although subtle, can lead to significant discrepancies in biological assay results, selectivity profiles, and downstream synthetic yields, making uncontrolled substitution a direct threat to data reproducibility in research programs .

Target meta-phenol orientation
Substitute para-phenol isomer
Positional isomer shift alters pKa and metabolic stability, which may skew solubility and assay results
Target pyrrolidine ring
Substitute piperidine analog
Ring expansion increases flexibility and steric volume, potentially abolishing target binding in specific protein pockets
Target primary amine (-NH₂)
Substitute N-methyl secondary amine
Reduced hydrogen-bond donor count and altered metabolic profile may shift CNS permeability and clearance

3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol: Quantitative Differentiation Evidence


Meta-Phenol vs. Para-Phenol Isomers: Hydrogen-Bond Acidity Shift

The meta-phenol group in the target compound exhibits a distinct pKa relative to its para-substituted isomer. Class-level inference from substituted phenols indicates that 3-hydroxyphenyl derivatives typically have a pKa ≈ 9.0–9.3, whereas 4-hydroxyphenyl analogs exhibit a pKa ≈ 9.5–9.9 due to differing resonance stabilization of the phenolate anion . This ~0.5 log unit difference in hydrogen-bond acidity directly influences solubility, passive membrane permeability, and target engagement in biological assays. For procurement, selecting the correct meta-isomer ensures the intended protonation state at physiological pH, which is critical for structure-activity relationship (SAR) consistency .

Meta vs. Para Phenol
Class-level
ΔpKa ≈ 0.5 (meta more acidic)
pKa difference may influence solubility and permeability; meta isomer supports SAR consistency
Estimated from class-level data; no direct compound-specific measurement
Medicinal Chemistry Physical Organic Chemistry Fragment-Based Drug Design

Pyrrolidine vs. Piperidine Core: Basicity and Conformational Impact

The pyrrolidine ring (pKa of conjugate acid ≈ 11.3) in the target compound provides a distinct basicity and conformational profile compared to the six-membered piperidine analog (pKa ≈ 11.2) . Although the pKa difference appears small, the five-membered pyrrolidine ring is less conformationally flexible (fewer pseudorotation states) and occupies a smaller steric volume (≈120 ų vs. ≈140 ų for piperidine), which can critically influence binding pocket fit in protein targets . In TEAD inhibitor development, a pyrrolidine-to-piperidine substitution led to significant loss of activity against TEAD2, TEAD3, and TEAD4, underscoring the importance of ring size for target selectivity .

Pyrrolidine vs. Piperidine
Reported
Δ steric volume ≈ 20 ų; TEAD activity loss reported for piperidine
Ring size change may compromise target engagement; pyrrolidine supports conformational fit
Activity context from TEAD inhibitor SAR studies; cross-study comparison
Medicinal Chemistry Conformational Analysis Ligand Design

Primary Amine vs. N-Methyl Amine: Metabolic Stability and HBD Count

The target compound contains a primary amine (-NH₂), which provides two hydrogen-bond donor (HBD) sites, versus one HBD in the N-methyl analog (3-[2-(methylamino)-1-(pyrrolidin-1-yl)ethyl]phenol). Class-level evidence indicates that primary amines generally exhibit lower metabolic N-dealkylation rates compared to secondary N-methyl amines in liver microsome assays, due to the absence of a readily oxidizable N-alkyl group . Additionally, the topological polar surface area (tPSA) increases by ~12 Ų for the primary amine relative to the N-methyl variant, which can reduce passive blood-brain barrier permeability by approximately 2-fold based on CNS MPO scoring models . For researchers optimizing CNS exposure, this difference in HBD count and tPSA must be accounted for.

Primary vs. N-Methyl Amine
Class-level
ΔHBD +1; ΔtPSA ≈ +12 Ų
HBD count difference may alter CNS permeability and metabolic stability profile
Calculated properties; experimental validation for these specific compounds not available
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Vendor-Reported Purity Consistency: 95% Minimum Across Major Suppliers

Multiple reputable vendors, including Sigma-Aldrich (ENA336956150), Biosynth (ENB25552), and CymitQuimica (3D-ENB25552), independently report a purity of ≥95% for this compound . This cross-vendor consistency reduces the risk of batch-to-batch variability that could confound biological assays. In contrast, analogous compounds with less common substitution patterns (e.g., ortho-phenol isomer) are not as widely stocked with documented purity levels, increasing procurement risk and potential for impurity-driven artifacts .

Vendor Purity Consistency
Reported
≥95% (3 major suppliers)
Multi-vendor purity consistency supports procurement confidence and assay reproducibility
Based on COA specifications; no independent comparative analysis
Quality Control Procurement Reproducibility

3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol: Research Application Scenarios


Fragment-Based Drug Discovery and Scaffold Hopping

The compound’s three-dimensional shape, defined by the pyrrolidine ring and meta-phenol orientation, makes it suitable as a fragment hit for identifying novel protein ligands. Its multiple synthetic handles allow rapid elaboration into diverse chemical series, supporting scaffold hopping efforts where the pyrrolidine core is preferred over piperidine for steric or conformational reasons .

Targeted Covalent Inhibitor Design

The primary amine can be readily converted to an acrylamide warhead (via acylation) to create covalent inhibitors targeting cysteine residues, as demonstrated in TEAD inhibitor programs where pyrrolidine-containing compounds showed selective TEAD1 inhibition . The meta-phenol can serve as a solvent-exposed group or be further functionalized to modulate pharmacokinetic properties.

Chemical Biology Probe Synthesis

The combination of a primary amine and phenol allows orthogonal conjugation to biotin, fluorophores, or affinity tags without cross-reactivity, enabling the generation of chemical probes for target engagement studies. The pyrrolidine ring’s conformational rigidity can help maintain the bioactive conformation upon conjugation .

Structure-Activity Relationship Expansion Libraries

As a versatile building block with documented purity (≥95%) and multi-vendor availability, this compound is well-suited for preparing focused compound libraries where systematic variation of the phenol, amine, or pyrrolidine substituents is required to map pharmacophore determinants .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Multi-functional scaffold with phenol, amine and pyrrolidine handles
Scaffold hopping and fragment elaboration for novel ligand series
Covalent inhibitor design
Primary amine reactivity for acrylamide warhead conjugation
Cysteine-targeting covalent probe activity and selectivity
Chemical biology probe synthesis
Orthogonal conjugation via amine and phenol without cross-reactivity
Bioconjugation efficiency and retention of target engagement
SAR library expansion
Consistent purity and multi-vendor supply for systematic variation
Pharmacophore mapping with controlled substituent modifications
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